8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that features a quinoline core fused with a triazolo-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazolo-thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo-thiadiazole core and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a quinoline core and are studied for their pharmacological properties.
Uniqueness
8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to its specific combination of a quinoline core with a triazolo-thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12N6OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(8-methoxyquinolin-2-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N6OS/c1-25-14-6-2-4-11-7-8-13(20-15(11)14)17-23-24-16(21-22-18(24)26-17)12-5-3-9-19-10-12/h2-10H,1H3 |
InChI Key |
SNGJXXWLILECBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |
Origin of Product |
United States |
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